molecular formula C15H10BrNO2S2 B11711434 (5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11711434
M. Wt: 380.3 g/mol
InChI Key: OHUXYKJTCWGFQI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a thiazolidinone moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thiol derivatives.

Scientific Research Applications

(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the thiazolidinone moiety may interact with enzymes involved in cell division, leading to antiproliferative effects. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(3-Fluorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(3-Methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the bromophenyl group, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interaction patterns with biological targets, potentially resulting in unique pharmacological properties.

Properties

Molecular Formula

C15H10BrNO2S2

Molecular Weight

380.3 g/mol

IUPAC Name

(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-5-6-12(19-11)9-3-2-4-10(16)7-9/h2-8H,1H3/b13-8+

InChI Key

OHUXYKJTCWGFQI-MDWZMJQESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Br)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Br)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.